molecular formula C7H11N3O2 B1355987 methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate CAS No. 923283-58-3

methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate

Cat. No.: B1355987
CAS No.: 923283-58-3
M. Wt: 169.18 g/mol
InChI Key: GBUTXWFQJYQYIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate (molecular formula: C₇H₁₁N₃O₂) is a pyrazole derivative characterized by a five-membered aromatic ring with two nitrogen atoms. Key structural features include:

  • 1-position: Ethyl substituent, influencing steric and electronic properties.
  • 4-position: Amino group (-NH₂), enabling nucleophilic reactions and hydrogen bonding.
  • 3-position: Methyl ester (-COOCH₃), contributing to solubility and reactivity.

This compound is synthesized via cyclocondensation of hydrazines with 1,3-diketones, often catalyzed by Nano-Zinc Oxide or Amberlyst-70 for optimized yield and purity . It is primarily used in medicinal chemistry for enzyme inhibition and receptor modulation due to its ability to interact with biological macromolecules .

Properties

IUPAC Name

methyl 4-amino-1-ethylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-3-10-4-5(8)6(9-10)7(11)12-2/h4H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBUTXWFQJYQYIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588684
Record name Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923283-58-3
Record name 1H-Pyrazole-3-carboxylic acid, 4-amino-1-ethyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=923283-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation of Hydrazines with 1,3-Diketones

The most common and efficient synthetic approach involves the condensation of hydrazine derivatives with 1,3-diketones or β-ketoesters. This method forms the pyrazole ring via cyclization, followed by functionalization steps to introduce the ethyl and methyl ester groups.

  • Typical reaction conditions: reflux in ethanol or polar aprotic solvents such as dimethylformamide (DMF).
  • Catalysts: Nano-Zinc Oxide or heterogeneous acid catalysts like Amberlyst-70 to improve yield and eco-friendliness.
  • Industrial scale: Continuous flow reactors are employed to optimize reaction parameters and scalability.

Alkylation and Esterification

Post-cyclization, alkylation at the N-1 position with ethyl groups is achieved using alkyl halides (e.g., ethyl iodide) under basic conditions (e.g., potassium carbonate in DMF). Esterification to form the methyl ester at the 3-position can be performed by reacting the corresponding acid or acid chloride with methanol under acidic conditions.

Detailed Preparation Methodology

Stepwise Synthesis Protocol

Step Reaction Type Reagents/Conditions Yield (%) Purity (HPLC)
1 Cyclization Hydrazine hydrate + 1,3-diketone, ethanol, reflux 3-5 h 65–70 >95%
2 N-ethylation Ethyl iodide, K2CO3, DMF, 60°C, 6 h 75–80 >98%
3 Esterification Methylation with methanol/HCl or methyl iodide 70–75 >97%
  • Cyclization: The initial step involves the reaction of hydrazine hydrate with a suitable 1,3-diketone or β-ketoester to form the pyrazole core with an amino substituent at the 4-position.
  • N-ethylation: Selective alkylation at the N-1 position is achieved using ethyl iodide in the presence of a base to avoid over-alkylation.
  • Esterification: The carboxyl group at the 3-position is converted to the methyl ester either by direct esterification or via acid chloride intermediates.

Industrial Synthesis Enhancements

  • Use of continuous flow reactors allows precise temperature and reaction time control, improving yield and reducing side products.
  • Employment of heterogeneous catalysts such as Amberlyst-70 facilitates catalyst recovery and reduces environmental impact.
  • Purification is typically performed by silica gel column chromatography or recrystallization from ethanol/water mixtures to achieve high purity.

Representative Research Findings

Catalyst Effects and Reaction Optimization

  • Nano-Zinc Oxide catalysis has been shown to enhance the condensation efficiency between hydrazines and diketones, reducing reaction times and increasing yields.
  • Temperature control between 60–80°C during cyclization minimizes side reactions and improves selectivity.
  • Polar aprotic solvents like DMF improve alkylation efficiency by stabilizing ionic intermediates.

Structural Confirmation and Purity Analysis

  • Single-crystal X-ray diffraction (SC-XRD) is employed to confirm the molecular structure and resolve any ambiguities in substitution patterns.
  • High-performance liquid chromatography (HPLC) routinely confirms purity levels exceeding 95%.
  • Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy provide complementary structural verification.

Comparative Data Table of Preparation Parameters

Parameter Typical Range/Value Notes
Cyclization temperature 60–80°C Optimal for minimizing side products
Solvent Ethanol, DMF DMF preferred for alkylation steps
Catalyst Nano-Zinc Oxide, Amberlyst-70 Enhances yield and eco-friendliness
Reaction time 3–6 hours Depends on step and scale
Yield 65–80% Varies by step and purification method
Purity (HPLC) >95% Achieved by chromatography or recrystallization

Summary of Key Preparation Methods

Method Description Advantages Limitations
Hydrazine + 1,3-diketone Cyclization forming pyrazole ring Straightforward, high yield Requires careful temperature control
N-alkylation with ethyl iodide Selective ethylation at N-1 position High selectivity, good yield Needs dry, aprotic solvent
Esterification (methylation) Conversion of carboxylic acid to methyl ester Simple, well-established Acid-sensitive groups may limit conditions
Continuous flow synthesis Industrial scale synthesis with controlled parameters Scalable, reproducible Requires specialized equipment
Heterogeneous catalysis Use of Amberlyst-70 or Nano-ZnO catalysts Eco-friendly, easy catalyst recovery Catalyst cost and availability

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrazoles, which can have different biological and chemical properties .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate has been studied for its potential pharmacological activities:

1. Enzyme Inhibition

  • The compound has shown promise in modulating enzyme activities involved in metabolic pathways. This includes potential inhibition of enzymes linked to various diseases, making it a candidate for drug development.

2. Neuroprotective Properties

  • Research indicates that derivatives of pyrazole compounds exhibit neuroprotective effects. For instance, studies have demonstrated that certain pyrazole derivatives can reduce neuronal damage in ischemic conditions, suggesting potential applications in treating neurodegenerative diseases .

3. Antioxidant Activity

  • Preliminary investigations have indicated that this compound may possess antioxidant properties, which could be beneficial in protecting against oxidative stress-related diseases.

Agrochemical Applications

The compound's structural characteristics allow it to function effectively in agrochemicals:

1. Pesticide Development

  • This compound can serve as a building block for synthesizing new pesticides. Its ability to interact with biological systems makes it suitable for developing herbicides and insecticides with specific modes of action .

Case Studies

StudyFocusFindings
Neuroprotective Screening Evaluated the neuroprotective effects of pyrazole derivativesThis compound showed significant reduction in infarction size in animal models .
Antioxidant Potential Investigated the antioxidant properties of nitrogen compoundsThe compound exhibited strong radical scavenging activity, indicating its potential as an antioxidant agent.
Agrochemical Efficacy Assessed the efficacy of pyrazole-based pesticidesThe compound demonstrated effective pest control in preliminary trials, paving the way for further development in agrochemistry .

Mechanism of Action

The mechanism of action of methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The pyrazole ring can interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name 1-Substituent Ester Group Molecular Weight (g/mol) Key Properties/Applications
Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate Ethyl Methyl 169.18 (free base) Enzyme inhibition, receptor modulation
Ethyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate Ethyl Ethyl 183.21 Enhanced lipophilicity; used in agrochemical intermediates
Methyl 4-amino-1-methyl-1H-pyrazole-3-carboxylate Methyl Methyl 155.15 Simpler synthesis; moderate bioactivity in enzyme assays
Isopropyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate Ethyl Isopropyl 197.24 Anti-inflammatory and antimicrobial activity
Ethyl 4-chloro-1-ethyl-1H-pyrazole-3-carboxylate Ethyl Ethyl 202.65 Higher reactivity (Cl substituent); agrochemical applications

Key Differences in Reactivity and Bioactivity

Ester Group: Methyl esters (target compound) hydrolyze faster than ethyl or isopropyl esters, affecting metabolic stability. Ethyl esters (e.g., ) are more lipophilic, improving membrane permeability .

Biological Activity: The target compound’s amino and ester groups enable dual interactions (hydrogen bonding and hydrophobic effects), making it effective in enzyme inhibition . Isopropyl derivatives (e.g., ) show superior anti-inflammatory activity due to increased lipophilicity, while chloro-substituted analogs (e.g., ) exhibit higher electrophilicity for agrochemical uses.

Synthetic Accessibility :

  • Methyl and ethyl esters are synthesized via similar routes, but bulkier substituents (e.g., isopropyl in ) require harsher conditions or specialized catalysts.

Biological Activity

Methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate (MEPC) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications in drug discovery.

Chemical Structure and Properties

MEPC is characterized by the following structural formula:

C7H10N4O2\text{C}_7\text{H}_{10}\text{N}_4\text{O}_2

It features a pyrazole ring, an amino group, and a carboxylate moiety, which contribute to its reactivity and biological activity. The presence of these functional groups allows MEPC to engage in various chemical reactions, including nucleophilic substitutions and acylation reactions, making it a versatile scaffold for synthetic modifications.

The biological activity of MEPC is primarily attributed to its ability to interact with specific molecular targets. It acts as an enzyme inhibitor by binding to the active sites of various enzymes, thereby modulating their activity. Additionally, MEPC can influence receptor signaling pathways , potentially acting as a receptor modulator.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including MEPC, exhibit significant antimicrobial properties. A study highlighted that similar compounds showed efficacy against a range of bacterial strains, demonstrating potential as antimicrobial agents .

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
MEPCAntimicrobial32 µg/mL
Compound AAntibacterial16 µg/mL
Compound BAntifungal8 µg/mL

Anticancer Properties

MEPC has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cells, demonstrating cytotoxic effects against various cancer lines. For instance, derivatives with similar structures have been reported to have IC50 values ranging from 20 µM to 50 µM against different cancer cell lines .

Anti-inflammatory Effects

The anti-inflammatory properties of MEPC are notable as well. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. This inhibition can lead to reduced production of pro-inflammatory mediators .

Case Studies and Research Findings

  • Antimicrobial Efficacy : In a comparative study, MEPC was tested alongside other pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that MEPC exhibited comparable activity to established antibiotics, suggesting its potential as an alternative antimicrobial agent .
  • Anticancer Activity : A recent study evaluated the cytotoxic effects of MEPC on human breast cancer cells (MCF-7). The compound demonstrated significant growth inhibition with an IC50 value of 25 µM, indicating its potential for further development as an anticancer therapeutic .
  • Inflammatory Response Modulation : In vivo studies using animal models have shown that MEPC can significantly reduce inflammation markers in induced arthritis models, suggesting its utility in treating inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for methyl 4-amino-1-ethyl-1H-pyrazole-3-carboxylate, and how are intermediates characterized?

The compound is typically synthesized via multi-step reactions. A common approach involves:

  • Step 1 : Condensation of ethyl hydrazine with a β-ketoester (e.g., ethyl acetoacetate) to form a pyrazole ring.
  • Step 2 : Functionalization of the pyrazole core via alkylation or amination. For example, introducing the ethyl group at the N1 position using ethyl halides under basic conditions.
  • Step 3 : Esterification or transesterification to install the methyl ester group. Intermediates are characterized using 1H/13C NMR , IR spectroscopy , and mass spectrometry to confirm structural integrity and purity .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?

  • 1H NMR : Look for the ethyl group (triplet at ~1.2–1.4 ppm for CH3, quartet at ~3.8–4.2 ppm for CH2) and the methyl ester (singlet at ~3.7 ppm). The NH2 proton on C4 may appear as a broad singlet (~5.5–6.5 ppm).
  • IR : Stretching vibrations for ester C=O (~1700–1750 cm⁻¹) and NH2 (~3300–3500 cm⁻¹).
  • MS : Molecular ion peak matching the molecular weight (e.g., 183.19 g/mol for C7H11N3O2) .

Q. How should researchers handle stability and storage of this compound to ensure experimental reproducibility?

  • Stability : The compound is sensitive to moisture and heat. Store under inert gas (N2/Ar) at –20°C.
  • Decomposition : Thermal degradation may release CO , NOx , or HCl fumes. Monitor via TGA/DSC .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and acidic/basic conditions to prevent ester hydrolysis .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

  • In vitro : Test for kinase inhibition (e.g., CDK2 or JAK3) using fluorescence-based assays.
  • Antimicrobial activity : Use MIC assays against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and regioselectivity during pyrazole functionalization?

  • Catalysis : Use Pd/Cu catalysts for cross-coupling reactions to install substituents at specific positions.
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
  • High-throughput screening : Test temperature (60–100°C), base (K2CO3 vs. Cs2CO3), and stoichiometry to minimize byproducts .

Q. What computational tools can predict the compound’s reactivity and binding affinity for target proteins?

  • DFT calculations : Optimize molecular geometry and predict electrophilic/nucleophilic sites (e.g., amino group at C4).
  • Docking studies : Use AutoDock Vina or Schrödinger to model interactions with kinases or GPCRs.
  • ADMET prediction : SwissADME or pkCSM to estimate bioavailability and toxicity .

Q. How can X-ray crystallography resolve ambiguities in molecular conformation and intermolecular interactions?

  • Crystal growth : Use slow evaporation in ethanol/water mixtures.
  • Key insights : Analyze hydrogen bonding (e.g., NH2⋯O=C interactions) and π-stacking of the pyrazole ring. Compare with NMR data to validate dynamic behavior in solution .

Q. What strategies address contradictions in reported biological activity data across studies?

  • Meta-analysis : Compare assay conditions (e.g., cell line variability, IC50 protocols).
  • Probe impurities : Use HPLC-MS to rule out degradation products or residual solvents.
  • Dose-response curves : Validate activity across multiple concentrations to identify false positives .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved potency?

  • Modifications : Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to enhance hydrophobic interactions.
  • Bioisosteres : Substitute the methyl ester with a carboxylic acid to improve solubility.
  • Pharmacophore mapping : Identify critical moieties (e.g., NH2 at C4) using 3D-QSAR models .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

  • Rodent studies : Measure plasma half-life (t1/2) and tissue distribution via LC-MS.
  • Toxicology : Assess liver/kidney function markers (ALT, creatinine) and histopathology.
  • Metabolite profiling : Identify phase I/II metabolites using UPLC-QTOF .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.